molecular formula C20H20N2O3 B4747626 N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B4747626
M. Wt: 336.4 g/mol
InChI Key: XYZYXMVLKKGARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-404187, is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). It was first synthesized by Eli Lilly and Company in 2001 as a potential treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively blocks the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many physiological processes, including learning and memory, motor control, and sensory perception. Overstimulation of the mGluR1 receptor has been implicated in the development of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. By selectively blocking the mGluR1 receptor, N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can reduce the overstimulation of glutamate neurotransmission and improve symptoms of these disorders.
Biochemical and Physiological Effects
In addition to its therapeutic effects, N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of motor function. It has also been shown to reduce the release of glutamate in the hippocampus, which is involved in the regulation of learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to specifically target this receptor and study its effects on neurological disorders. However, one limitation of using N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to optimize the synthesis method of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide to improve its solubility and bioavailability for use in experiments.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be effective in reducing motor symptoms in animal models of Parkinson's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing psychotic symptoms in animal models of schizophrenia.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(15-9-11-17(24-3)12-10-15)21-20(23)18-14(2)25-22-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZYXMVLKKGARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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